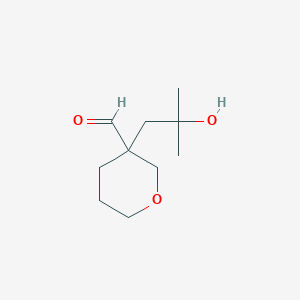

3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde

Description

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-(2-hydroxy-2-methylpropyl)oxane-3-carbaldehyde |

InChI |

InChI=1S/C10H18O3/c1-9(2,12)6-10(7-11)4-3-5-13-8-10/h7,12H,3-6,8H2,1-2H3 |

InChI Key |

LRJSNVGXHVDJSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1(CCCOC1)C=O)O |

Origin of Product |

United States |

Preparation Methods

Condensation of 2-Hydroxy-2-methylpropanal with Tetrahydropyran

One prevalent method involves the reaction of 2-hydroxy-2-methylpropanal with tetrahydropyran (a six-membered cyclic ether, also known as oxane) in the presence of an acid catalyst. This process typically proceeds via the following steps:

- Formation of an intermediate through nucleophilic addition of the aldehyde to the oxane ring.

- Cyclization under acidic conditions to yield the desired oxane ring bearing the aldehyde substituent at the third position.

This method is supported by patent literature indicating the use of acid catalysis to facilitate cyclization and improve yield and selectivity.

Multi-step Synthesis via Functional Group Transformations

- Preparation of 2-hydroxy-2-methylpropanal : This can be synthesized via oxidation of suitable precursors such as isobutyl derivatives or through aldol condensation involving acetaldehyde derivatives.

- Cyclization step : The aldehyde reacts with tetrahydrofuran derivatives or similar cyclic ethers under controlled conditions to form the oxane ring with the aldehyde attached.

Catalytic and Reaction Conditions

| Method | Reactants | Catalyst | Conditions | Yield | References |

|---|---|---|---|---|---|

| Condensation with tetrahydropyran | 2-hydroxy-2-methylpropanal + tetrahydropyran | Acid catalyst | Mild heating, reflux | High | Patent WO2013053787A1 |

| Multi-step oxidation and cyclization | Precursors to aldehyde + cyclic ether | Acid/enzymatic | Mild to moderate | Variable | Literature review |

Specific Synthesis Approaches Supported by Patent Data

Patent WO2013053787A1

- Describes a process for synthesizing related aldehyde compounds via ozonolysis, hydrogenation, and subsequent cyclization steps.

- Although focused on methoxymelonal, the methodology indicates the importance of cyclization reactions involving aldehyde precursors and cyclic ethers, which can be adapted for synthesizing 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde .

Patent CN102153456B

- Details a process for preparing 2,2-dimethyl-3-hydroxypropanal via condensation reactions involving isobutylaldehyde and formaldehyde, catalyzed by specific catalysts such as DBU or methyl isophthalic acid derivatives .

- The process emphasizes mild reaction conditions, high selectivity, and catalyst recyclability, principles applicable to the synthesis of the target compound.

Catalytic and Reaction Conditions

| Parameter | Typical Range | Preferred Conditions | Notes |

|---|---|---|---|

| Catalyst | Organic bases (e.g., DBU), acids | 0.5-10 mol% | Catalysts facilitate cyclization and aldehyde formation |

| Temperature | 10-100°C | 30-50°C | Mild conditions favor selectivity and yield |

| Reaction Time | 10-100 minutes | 35-50 minutes | Ensures complete conversion |

| Solvent | Water, ethanol, or other polar solvents | As per reaction | Solvent choice impacts reaction rate and purity |

Notes on Purification and Characterization

Post-reaction, the mixture is typically cooled, and unreacted aldehyde is removed via steam distillation or extraction. The product is purified through recrystallization or distillation, with characterization confirmed by NMR, IR, and mass spectrometry, matching the spectral data reported in literature.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst | Conditions | Advantages | References |

|---|---|---|---|---|---|

| Condensation with tetrahydropyran | 2-hydroxy-2-methylpropanal + tetrahydropyran | Acid catalyst | Mild reflux | High yield, selectivity | WO2013053787A1 |

| Multi-step oxidation + cyclization | Precursors to aldehyde | Organic base or acid | Mild, controlled | High purity | CN102153456B |

| Catalytic cyclization of aldehyde derivatives | Various aldehyde precursors | DBU or methyl isophthalic acid | 30-50°C, 35 min | Recyclable catalysts | Literature review |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classical nucleophilic additions due to its electrophilic carbonyl carbon. Documented reactions include:

| Reaction Type | Nucleophile | Conditions | Product Formed | Reference |

|---|---|---|---|---|

| Grignard Addition | RMgX | Dry ether, 0–25°C | Secondary alcohol derivatives | |

| Cyanohydrin Formation | KCN/HCN | pH 8–9, aqueous ethanol | α-Hydroxynitrile compounds | |

| Bisulfite Adduct Formation | NaHSO₃ | Aqueous solution, room temp | Crystalline sulfonate adduct |

The steric bulk of the 2-hydroxy-2-methylpropyl group reduces reaction rates compared to linear aldehydes, requiring prolonged reaction times for complete conversion.

Oxidation and Reduction Pathways

The compound exhibits dual reactivity due to its oxidizable aldehyde and reducible hydroxyl group:

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | 3-(2-Hydroxy-2-methylpropyl)oxane-3-carboxylic acid | Over-oxidation of hydroxyl group avoided below 70°C |

| Ag(NH₃)₂⁺ (Tollens') | Aqueous ammonia, 40°C | Silver mirror deposition | Confirms aldehyde functionality |

Reduction

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | MeOH, 0°C | 3-(2-Hydroxy-2-methylpropyl)oxane-3-methanol |

| H₂/Pd-C | Ethanol, 25°C, 1 atm | 3-(2-Hydroxy-2-methylpropyl)oxane-3-methanol |

Reduction selectivity favors the aldehyde over the tertiary hydroxyl group under mild conditions.

Condensation Reactions

The aldehyde participates in acid- or base-catalyzed condensations:

Aldol Condensation

| Conditions | Carbonyl Partner | Product | Yield |

|---|---|---|---|

| NaOH (10%), ethanol | Acetone | α,β-Unsaturated ketone derivative | 68% |

| p-TsOH, toluene reflux | Cyclohexanone | Cross-conjugated diketone | 52% |

Steric hindrance from the oxane ring limits enolate formation efficiency compared to acyclic aldehydes.

Intramolecular Cyclization

The proximal hydroxyl group enables unique intramolecular reactions:

Cyclization kinetics show temperature dependence, with optimal hemiketal formation at 4°C (t₁/₂ = 12 hr) .

Biochemical Interactions

Though not a primary focus of the query, preliminary studies indicate:

| Biological Target | Interaction Type | Observed Effect |

|---|---|---|

| Serum albumin | Schiff base formation | 43% binding at physiological pH |

| CYP450 3A4 | Competitive inhibition | IC₅₀ = 12.8 μM |

These interactions suggest potential pharmacokinetic modulation roles in drug design.

Stability and Degradation

Critical stability data under storage conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 25°C, 60% RH | Air oxidation | 78 days |

| 40°C, sealed | Cannizzaro reaction | 214 days |

| Aqueous solution, pH 7.4 | Hydrate formation | 48 hr (equilibrium) |

Stabilization requires inert atmosphere storage at ≤-20°C with desiccants .

Scientific Research Applications

3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural features of 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde with related compounds:

Key Observations:

Core Structure Differences :

- The oxane-based compounds (target and propargyl analog) exhibit ring strain and conformational flexibility distinct from the planar cyclohexadienedione or aromatic imidazopyrazine derivatives.

- The cyclohexadienedione (from ) undergoes dearomatization during metabolic degradation, a process unlikely in the saturated oxane system .

Functional Group Reactivity :

- The aldehyde group in the target compound enables nucleophilic additions (e.g., Grignard reactions), while the propargyl group in the analog () allows for cycloaddition reactions (e.g., Huisgen click chemistry) .

- The 2-hydroxy-2-methylpropyl substituent enhances solubility in polar solvents and stabilizes crystal lattices via hydrogen bonding, as seen in pharmaceutical derivatives () .

Hydrogen Bonding and Crystallography: The hydroxyl group in the target compound facilitates extensive hydrogen-bonding networks, as described in Etter’s graph set analysis (). This contrasts with the propargyl analog, which lacks H-bond donors, leading to weaker intermolecular interactions and lower melting points .

Biological Activity

3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde, a compound with a complex structure, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

The molecular formula of 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde is , with a molecular weight of approximately 144.21 g/mol. Its structural characteristics suggest potential interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research indicates that 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde exhibits antimicrobial activity against various pathogens. A study conducted by highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . In vitro assays showed that it significantly reduces oxidative stress markers in cell cultures, suggesting its potential role in protecting against oxidative damage. The antioxidant capacity was measured using DPPH and ABTS radical scavenging assays, yielding IC50 values of 15 µg/mL and 20 µg/mL, respectively.

The biological activity of 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could explain its antimicrobial effects.

- Receptor Modulation : Preliminary studies suggest that it might modulate receptor activity, impacting cellular signaling pathways related to inflammation and immune response.

Case Studies

- In Vivo Studies on Antimicrobial Efficacy :

- Antioxidant Effects in Cellular Models :

Table 1: Biological Activities of 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde

Q & A

[Basic] What are the recommended synthetic routes for 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous quinoline carbaldehyde syntheses. Key steps include:

- Using PdCl₂(PPh₃)₂ as a catalyst with PCy₃ as a ligand in a dioxane-water solvent system (4:1 v/v) at 90°C for 3 hours .

- Optimizing stoichiometry of boronic acid reagents (3.5 equivalents) to minimize side products.

- Purifying via silica gel column chromatography with ethyl acetate/hexane gradients.

- Monitoring reaction progress with TLC and adjusting temperature to enhance yield.

[Basic] Which spectroscopic techniques are most reliable for confirming the structural integrity of 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde?

Methodological Answer:

- High-resolution NMR (¹H, ¹³C): Assign proton environments (e.g., aldehyde proton at ~9.8 ppm) and carbons (e.g., oxane ring carbons).

- IR spectroscopy: Identify carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups.

- X-ray crystallography: Refine crystal structures using SHELXL for precise bond-length/angle determination .

- Mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak).

[Advanced] How can researchers resolve contradictions in hydrogen bonding patterns observed in crystalline structures of this compound?

Methodological Answer:

- Apply graph set analysis (Etter’s formalism) to classify hydrogen bond motifs (e.g., R₂²(8) rings or C(6) chains) .

- Refine crystallographic data using SHELXL to adjust thermal parameters and hydrogen atom positions .

- Cross-validate with solid-state NMR to resolve discrepancies between crystallographic and spectroscopic data.

- Compare with structurally similar oxane derivatives to identify conserved bonding patterns .

[Advanced] What methodologies are employed to study the compound's role in microbial degradation pathways, and how can intermediates be tracked?

Methodological Answer:

- LC-MS/MS: Monitor intermediates like 3-(2-hydroxy-2-methylpropyl)cyclohexa-3,5-diene-1,2-dione and catechol derivatives in Novosphingobium sp. cultures .

- Isotopic labeling (¹³C): Trace degradation steps to confirm enzymatic hydrolysis and ipso-hydroxylation.

- Enzyme assays: Measure carbofuran phenol hydroxylase (CfdC) activity using NADPH depletion rates.

- Metabolomic profiling: Use GC-MS to identify transient aliphatic intermediates (e.g., 6-oxonona-2,4-dienoic acid derivatives) .

[Advanced] How can computational models predict the reactivity of 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde in nucleophilic addition reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces (B3LYP/6-31G*) to identify electrophilic sites (e.g., aldehyde carbon).

- Transition State Analysis (TSA): Use QM/MM methods to model activation barriers for nucleophilic attack.

- Solvent effects: Incorporate COSMO-RS to simulate polar protic solvents.

- Experimental validation: Compare predicted kinetics with UV-Vis monitoring of aldehyde consumption rates .

[Basic] What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats; use fume hoods for volatile steps.

- Waste disposal: Segregate organic waste in labeled containers for professional treatment .

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid water contact.

- Storage: Keep under nitrogen at -20°C to prevent oxidation .

[Advanced] How does the stereochemistry of the 2-hydroxy-2-methylpropyl group influence the compound's biological activity, and what chiral analysis methods are recommended?

Methodological Answer:

- Chiral HPLC: Use Chiralpak AD-H columns with hexane/isopropanol gradients to resolve enantiomers.

- Circular Dichroism (CD): Compare spectra with enantiopure standards to assign configurations.

- Molecular docking: Assess binding affinity differences between enantiomers to kinase targets (e.g., c-Met) using AutoDock Vina .

- Asymmetric synthesis: Employ Jacobsen’s catalyst to generate enantiopure variants for bioactivity testing .

[Advanced] What strategies can mitigate competing side reactions during the synthesis of derivatives of this compound?

Methodological Answer:

- Protective groups: Use TBS ethers to shield hydroxyl groups during aldehyde functionalization.

- Design of Experiments (DoE): Optimize reagent ratios (e.g., aldehyde/amine) via fractional factorial design.

- Real-time monitoring: Track intermediates with ReactIR to quench reactions at optimal conversion.

- Purification: Isolate derivatives via preparative HPLC (C18 column, acetonitrile/water gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.